5-(Methylamino)-2-nitrophenol
Overview
Description
5-(Methylamino)-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-nitrophenol typically involves the nitration of 5-(Methylamino)phenol. The reaction is carried out by treating 5-(Methylamino)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group (-OH) on the phenol ring can be substituted with other functional groups through reactions with appropriate reagents.
Oxidation: The methylamino group can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-(Methylamino)-2-aminophenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Oxidation: Oxidized derivatives of the methylamino group.
Scientific Research Applications
5-(Methylamino)-2-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-(Methylamino)-2-aminophenol: A reduced form of 5-(Methylamino)-2-nitrophenol.
2-Nitrophenol: Lacks the methylamino group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methylamino group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(methylamino)-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-5-2-3-6(9(11)12)7(10)4-5/h2-4,8,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDQAJNCTODWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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